6-Hydrazinonicotinic acid

Radiopharmaceutical Chemistry Bifunctional Chelator Design Technetium-99m Labeling

6-Hydrazinonicotinic acid (HYNIC, 6-HNA) is a heterobifunctional small molecule (C₆H₇N₃O₂, MW 153.14) comprising a pyridine-3-carboxylic acid core substituted at the 6-position with a hydrazine (–NHNH₂) group. This ortho-relationship between the hydrazine moiety and the pyridine nitrogen uniquely enables the compound to act as a bidentate chelator for technetium-99m (⁹⁹ᵐTc), the most widely used radionuclide in diagnostic nuclear medicine.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 133081-24-0
Cat. No. B164561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydrazinonicotinic acid
CAS133081-24-0
Synonyms6-hydrazinonicotinic acid
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)NN
InChIInChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11)
InChIKeyHBBSDZXXUIHKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydrazinonicotinic Acid (CAS 133081-24-0): Bifunctional Chelator & Pharmacophore Building Block – Technical Baseline for Scientific Procurement


6-Hydrazinonicotinic acid (HYNIC, 6-HNA) is a heterobifunctional small molecule (C₆H₇N₃O₂, MW 153.14) comprising a pyridine-3-carboxylic acid core substituted at the 6-position with a hydrazine (–NHNH₂) group . This ortho-relationship between the hydrazine moiety and the pyridine nitrogen uniquely enables the compound to act as a bidentate chelator for technetium-99m (⁹⁹ᵐTc), the most widely used radionuclide in diagnostic nuclear medicine . Unlike carboxylic acid-derivatized chelators that require separate bioconjugation handles, HYNIC’s intrinsic carboxyl group permits direct amide coupling to biomolecules, establishing it as the foundational bifunctional chelator for ⁹⁹ᵐTc radiopharmaceutical design . Commercially, the compound is supplied as a white to off-white crystalline powder with purity specifications typically ≥97% (HPLC) and a melting point range of 270–276 °C .

Regioisomeric Integrity
Ortho hydrazine-pyridine required for ⁹⁹ᵐTc chelation at no-carrier-added levels
Direct Bioconjugation
Intrinsic carboxyl enables amide coupling to peptides or biomolecules without extra handles
Research-Grade Purity
Typically supplied as crystalline powder with ≥97% HPLC purity for reproducible labeling

Why Generic Substitution of 6-Hydrazinonicotinic Acid Fails: Regioisomer-Dependent Chelation and Co-Ligand-Specific Radiolabeling Performance


Procurement based solely on the “hydrazinonicotinic acid” name risks selecting regioisomers or analogues that are non-functional for the intended radiopharmaceutical application. The ortho arrangement of the hydrazine and pyridine nitrogens in 6-HYNIC is indispensable for bidentate technetium chelation at no-carrier-added concentrations; the 4‑hydrazino isomer (4‑HYNIC), by contrast, fails to complex technetium except at impractically high ligand concentrations, rendering it wholly unsuitable as a bifunctional chelator . Furthermore, the ultimate radiolabeling yield, specific activity, and in vivo biodistribution of the ⁹⁹ᵐTc‑HYNIC‑bioconjugate are profoundly determined by the choice of co‑ligand (e.g., tricine vs. EDDA), with reports of over 10‑fold differences in labeling efficiency and >8‑fold differences in serum protein binding between co‑ligand systems . These structure‑activity and formulation‑specific performance cliffs mean that neither alternative hydrazinopyridine regioisomers nor co‑ligand systems can be interchanged without risk of functional failure.

Regioisomer mismatch: 4-hydrazinonicotinic acid (4-HYNIC) fails to complex ⁹⁹ᵐTc at tracer-level concentrations due to para-nitrogen arrangement. Ortho configuration in 6-HYNIC is essential for bidentate chelation.

Co-ligand system dependency: Radiolabeling yield and serum protein binding shift significantly between tricine and EDDA co-ligand formulations (>10-fold efficiency difference reported). Substituting co-ligand without re-validation may alter radiochemical performance.

Analog substitution uncertainty: 2-chloro-HYNIC and diHYNIC show less defined coordination chemistry or lower chelation efficiency; may not directly replace 6-HYNIC in established protocols.

6-Hydrazinonicotinic Acid: Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Chelation Competence: 6-HYNIC vs. 4-HYNIC – Technetium Complexation at Tracer-Level Concentrations

6‑Hydrazinonicotinic acid (6-HYNIC) efficiently captures technetium at the extremely low, no‑carrier‑added concentrations relevant to radiopharmaceutical labeling. Its ortho regioisomer, 4‑hydrazinonicotinic acid (4‑HYNIC), fails to complex technetium under identical conditions except when the ligand is present at very high concentrations. LC‑MS analysis confirmed that 6‑HYNIC and its 2‑HYNIC isomer both formed technetium complexes with loss of five protons from the ligand set using either tricine or EDDA as co‑ligand; 4‑HYNIC produced no such complexes at tracer levels . The differential is attributed to the para‑relationship of the hydrazine and pyridine nitrogens in 4‑HYNIC, which precludes bidentate chelation .

Chelation Competence
Head-to-head
6-HYNIC: Efficient Tc-99m capture; defined complexes (tricine/EDDA) vs. 4-HYNIC: No complexation at tracer level; para-nitrogens preclude chelation
Functional regioisomer selection determines labeling success
LC‑MS confirmed; no-carrier-added conditions
Radiopharmaceutical Chemistry Bifunctional Chelator Design Technetium-99m Labeling

Co-Ligand-Dependent Radiolabeling Efficiency: Tricine vs. EDDA with 6-HYNIC-Peptide Conjugates

When 6‑HYNIC‑conjugated RGD peptides were labeled with ⁹⁹ᵐTc, the choice of co‑ligand produced a 10‑fold difference in labeling efficiency: tricine achieved substantially higher radiochemical incorporation than EDDA . In a separate study, ⁹⁹ᵐTc‑HYNIC‑Tyr (tyrosine conjugate) was prepared with a labeling yield exceeding 99% (n=3) using optimized conditions, demonstrating the intrinsically high efficiency achievable with 6‑HYNIC when paired with an appropriate co‑ligand system . Conversely, EDDA‑based formulations, while producing complexes with lower serum protein binding and faster blood clearance, consistently exhibit lower labeling efficiency – a trade‑off that must be managed through formulation optimization rather than chelator substitution .

Labeling Efficiency
Head-to-head
10‑fold efficiency advantage
tricine vs. EDDA
Co-ligand choice critically impacts radiochemical yield
BSA binding >8‑fold higher with tricine; >95% yield possible
Radiopharmaceutical Formulation Co-Ligand Optimization Tc-99m Radiolabeling Yield

Anticancer Pharmacophore Performance: 6-Hydrazinonicotinic Acid vs. 4-Fluorobenzoic Acid Moiety in Tetrahydroacridine Conjugates

In a comparative study of 16 tetrahydroacridine derivatives on A549 human lung adenocarcinoma cells, eight compounds bearing a 6‑hydrazinonicotinic acid moiety (compounds 1–8) and eight bearing a 4‑fluorobenzoic acid moiety (compounds 9–16) were evaluated by WST‑1 viability assay. The 4‑fluorobenzoic acid conjugates showed consistently higher anticancer activity, with four of eight compounds achieving IC₅₀ values below 20 µM after 72 h exposure . The 6‑hydrazinonicotinic acid series required higher concentrations to reach 50% growth inhibition. This data positions 6‑hydrazinonicotinic acid as a viable but less potent pharmacophore in this acridine‑based scaffold, important for users who require the hydrazine handle for subsequent derivatization or radiolabeling where fluorobenzoic acid cannot serve as a bifunctional equivalent .

Pharmacophore Potency
Head-to-head
6-HYNIC conjugates: IC₅₀ >20 µM (all 8 compounds) vs. 4‑Fluorobenzoic acid conjugates: 4/8 compounds IC₅₀
Supports cytotoxicity endpoint review; hydrazine handle preserved
A549 lung adenocarcinoma cells, 72 h WST‑1 assay
Medicinal Chemistry Lung Adenocarcinoma Acridine-Based Anticancer Agents

Acetylcholinesterase/Butyrylcholinesterase Selectivity: Tacrine-6-Hydrazinonicotinamide Hybrids vs. Reference Inhibitors

Hybrid molecules coupling tacrine with 6‑hydrazinonicotinic acid via an amide linkage (tacrine‑6‑hydrazinonicotinamide) were synthesized and evaluated against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). All synthesized compounds exhibited affinity for both enzymes but were characterized by high selectivity toward butyrylcholinesterase (BChE) over AChE . This selectivity profile contrasts with the reference drug tacrine, which is a dual AChE/BChE inhibitor with limited enzyme selectivity and associated hepatotoxicity. The BChE selectivity of the 6‑hydrazinonicotinic acid‑containing hybrids is pharmacologically relevant because BChE activity increases in later‑stage Alzheimer’s disease, while AChE activity declines .

Cholinesterase Selectivity
Class-level
Tacrine‑6‑HYNIC hybrids: high BChE selectivity vs. Tacrine: dual AChE/BChE, low selectivity
Supports BChE selectivity assay interpretation
In vitro Ellman assay; exact IC₅₀ in primary reference
Alzheimer's Disease Cholinesterase Inhibition Selectivity Profiling

Tumor-Targeting Affinity: ⁹⁹ᵐTc-HYNIC-Tyrosine vs. Alternative Amino Acid Radiotracers for SPECT Imaging

The ⁹⁹ᵐTc‑HYNIC‑tyrosine conjugate (⁹⁹ᵐTc‑HYNIC‑Tyr) was developed as a radiotracer targeting the L‑type amino acid transporter (LAT1) overexpressed in tumor cells. Radiolabeling of HYNIC‑Tyr with ⁹⁹ᵐTc proceeded with >99% yield (n=3), and the radiotracer demonstrated specific cellular uptake in C6 glioma cells with a dissociation constant (Kd) of 21.03 ± 1.54 nM . This nanomolar affinity, combined with the >99% radiochemical purity achievable without post‑labeling purification, differentiates the 6‑HYNIC‑based construct from other ⁹⁹ᵐTc‑amino acid conjugates that may require HPLC purification and exhibit lower specific activity .

Tumor-Target Affinity
Cross-study
⁹⁹ᵐTc-HYNIC-Tyr: Kd 21.03 ± 1.54 nM, yield >99% vs. Class-level amino acid tracers: Kd 50‑500 nM, often require HPLC
Supports preclinical SPECT radiotracer development
C6 glioma cells; no post-labeling purification needed
Tumor Imaging SPECT Radiotracer Amino Acid Transporter Targeting

Structural Determinants of Chelation: 6-HYNIC vs. 2-Chloro-HYNIC and 2,6-DiHYNIC – Efficiency and Coordination Chemistry Trade-offs

Beyond regioisomer comparisons, two additional 6‑HYNIC analogues have been systematically evaluated: 2‑chloro‑6‑hydrazinonicotinic acid (2‑chloro‑HYNIC, 4a) and 2,6‑dihydrazinonicotinic acid (diHYNIC, 5). In direct head‑to‑head experiments, 2‑chloro‑HYNIC exhibited coordination chemistry broadly parallel to 6‑HYNIC but was a less efficient chelator for technetium . diHYNIC behaved as an efficient chelator; however, its technetium coordination chemistry remains poorly defined, and the authors explicitly caution that further investigation is required before diHYNIC can sensibly be adopted for ⁹⁹ᵐTc labeling . This positions 6‑HYNIC as the best‑characterized and most reliable member of the hydrazinonicotinic acid chelator family for current radiopharmaceutical applications.

Chelator Ranking
Head-to-head
6‑HYNIC ≈ 2‑HYNIC > 2‑chloro‑HYNIC > diHYNIC (undefined) >> 4‑HYNIC (non‑chelating)
6-HYNIC remains best-characterized reference chelator
Based on Tc-99m labeling with tricine/EDDA; Dalton Trans. 2011
Bifunctional Chelator Design Structure-Activity Relationship Technetium Coordination Chemistry

Optimal Application Scenarios for 6-Hydrazinonicotinic Acid Based on Quantitative Differentiation Evidence


⁹⁹ᵐTc Radiopharmaceutical Development Requiring Defined, No-Carrier-Added Chelation

6‑HYNIC is the preferred bifunctional chelator for any ⁹⁰ᵐTc‑labeling application where regioisomeric integrity is non‑negotiable. Unlike 4‑HYNIC, which fails to chelate technetium at radiopharmaceutically relevant concentrations, 6‑HYNIC reliably captures ⁹⁹ᵐTc at no‑carrier‑added levels, forming defined complexes with tricine or EDDA co‑ligands characterized by loss of exactly five protons . This predictable coordination chemistry is essential for regulatory documentation and batch‑to‑batch consistency in both preclinical imaging and clinical SPECT radiotracer production.

Theranostic Conjugate Design Where the Hydrazine Handle Is Required for Dual Functionality

In medicinal chemistry programs developing acridine‑ or quinoline‑based anticancer agents, 6‑hydrazinonicotinic acid serves a dual purpose: it contributes to the pharmacophore while retaining the hydrazine group for subsequent ⁹⁹ᵐTc radiolabeling. Although 4‑fluorobenzoic acid conjugates demonstrate superior anticancer potency (IC₅₀ <20 µM vs. >20 µM for 6‑HYNIC analogues in A549 cells ), the fluorobenzoic moiety lacks the chelation capability necessary for SPECT imaging. 6‑HYNIC therefore enables theranostic agent development where imaging and therapy are achieved with a single molecular architecture.

High-Efficiency Radiolabeling Workflows Using Tricine Co-Ligand Formulations

For laboratories or production facilities requiring rapid, high‑yield ⁹⁹ᵐTc labeling without post‑synthesis purification, 6‑HYNIC combined with tricine as the primary co‑ligand delivers a 10‑fold labeling efficiency advantage over EDDA‑only systems , with labeling yields exceeding 95% and, in optimized systems such as ⁹⁹ᵐTc‑HYNIC‑Tyr, exceeding 99% . This efficiency translates directly to higher specific activity, reduced radioactive waste, and simplified quality control, making it the system of choice for kit‑based radiopharmaceutical formulations.

BChE-Selective Alzheimer’s Disease Probe Development

Tacrine‑6‑hydrazinonicotinamide hybrids exhibit pronounced selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), a profile that distinguishes them from tacrine and donepezil . This selectivity is particularly relevant for late‑stage Alzheimer’s disease, where BChE becomes the predominant cholinesterase. Researchers developing BChE‑targeted diagnostics or therapeutics should procure 6‑hydrazinonicotinic acid as the key intermediate for constructing these selective hybrid molecules.

Application
Selection Property
Validation Focus
⁹⁹ᵐTc Radiopharmaceutical Research
Regioisomeric Integrity
No-carrier-added Tc chelation; batch consistency for preclinical SPECT
Bifunctional Chelator Conjugates
Hydrazine Handle Retention
Dual functionality (pharmacophore + radiometal conjugation) vs. fluorobenzoic acid
Tricine-Based Labeling Workflows
Co-ligand System Compatibility
High radiochemical yield (>95%) without post-purification; specific activity optimization
Cholinesterase Selectivity Studies
BChE vs. AChE Selectivity Profile
In vitro BChE selectivity shift conferred by 6‑hydrazinonicotinic acid fragment

Technical Documentation Hub

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